Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate
CAS No.: 946697-79-6
Cat. No.: VC8157132
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946697-79-6 |
|---|---|
| Molecular Formula | C16H14F3NO3 |
| Molecular Weight | 325.28 g/mol |
| IUPAC Name | methyl 2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetate |
| Standard InChI | InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(20)9-13(14)16(17,18)19/h2-7,9H,8,20H2,1H3 |
| Standard InChI Key | OWUKBWYDDFCBDC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name of this compound is methyl 2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetate, reflecting its three key structural elements:
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A central phenyl ring connected via an ether linkage to a second aromatic ring.
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A trifluoromethyl (-CF₃) group at the 2-position of the amino-substituted phenoxy ring.
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A methyl ester (-COOCH₃) group attached to the acetamide side chain .
The SMILES notation (COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F) and InChIKey (OWUKBWYDDFCBDC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Properties
While experimental data for properties like density and melting point remain unreported, computational predictions offer insights:
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis employs Williamson ether synthesis, as outlined below:
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Ether Formation: Reaction of 4-hydroxyacetophenone with 4-amino-2-(trifluoromethyl)phenol in the presence of a base (e.g., K₂CO₃) and an alkyl halide.
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Esterification: Subsequent treatment with methanol under acid catalysis yields the methyl ester.
Key intermediates and reagents include:
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4-Amino-2-(trifluoromethyl)phenol: Synthesized via nitration and reduction of 2-(trifluoromethyl)phenol.
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Methyl bromoacetate: Introduces the ester functionality.
Reactivity Profile
The compound undergoes characteristic reactions of its functional groups:
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Oxidation: The methyl ester is hydrolyzable to carboxylic acids using KMnO₄ or CrO₃.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol.
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Electrophilic Substitution: The amino group directs electrophiles to the ortho/para positions of the phenoxy ring.
Pharmaceutical and Biological Applications
Enzyme Inhibition and Receptor Modulation
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Notable targets include:
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Cyclooxygenase-2 (COX-2): Structural analogs show anti-inflammatory activity by inhibiting prostaglandin synthesis.
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Tyrosine Kinases: Potential applications in cancer therapy, with IC₅₀ values in the micromolar range for related compounds .
Antitumor Activity
In vitro studies on analogs demonstrate cytotoxicity against:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| HeLa (Cervical) | 18.7 | |
| Mechanistically, these compounds induce apoptosis via mitochondrial pathway activation. |
Metabolic Stability
The methyl ester improves oral bioavailability but is susceptible to hydrolysis by esterases. Prodrug strategies, such as replacing the ester with a tert-butyl group, enhance stability in vivo.
Analytical Characterization
Spectroscopic Methods
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Material Science
Incorporation into liquid crystals enhances thermal stability for display technologies, with phase transitions observed at 120–150°C .
Comparison with Structural Analogs
Future Research Directions
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